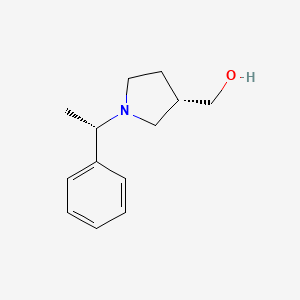

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

概要

説明

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound notable for its unique molecular structure, which includes a pyrrolidine ring and a phenylethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various molecular targets in biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula: C₁₃H₁₉NO

- Molar Mass: 205.30 g/mol

- Chirality: The compound exhibits both (S) and (R) configurations, significantly influencing its biological interactions and efficacy.

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized to interact with various enzymes and receptors, leading to modulation of biological pathways. Compounds with similar structures often demonstrate significant effects on the central nervous system (CNS), potentially acting as enzyme inhibitors or receptor ligands.

Pharmacological Potential

Research indicates that this compound may have several pharmacological effects:

- CNS Effects: Similar compounds have shown promise in influencing neurotransmitter systems, which could lead to applications in treating neurological disorders .

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting various metabolic pathways.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| [(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol | Different stereochemistry | Potentially different pharmacological effects |

| [(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | Distinct stereochemical configuration | Varies in reactivity and activity |

| [(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]ethanol | Ethanol instead of methanol | Different chemical properties |

Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological properties of compounds similar to this compound, researchers found that certain derivatives exhibited significant modulation of dopamine receptors. This suggests potential applications in treating conditions like Parkinson's disease or schizophrenia .

Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that this compound could inhibit enzyme activity at micromolar concentrations, which opens avenues for drug development targeting metabolic disorders .

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

Pharmaceutical Development: It serves as a building block in synthesizing drugs aimed at neurological disorders.

Neuroscience Research: Utilized to explore neurotransmitter systems and their implications for drug action.

Organic Synthesis: Acts as a versatile intermediate for creating complex organic molecules.

Material Science: Employed in developing new materials with enhanced properties.

科学的研究の応用

Chemical Synthesis

Chiral Building Block:

One of the primary applications of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is as a chiral building block in organic synthesis. Its ability to introduce chirality into other compounds is crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The compound can participate in various reactions, including:

- Nucleophilic Substitution: The introduction of the phenylethyl group through nucleophilic substitution enhances the complexity of synthesized molecules.

- Cyclization Reactions: It can be utilized to form complex cyclic structures that are often found in natural products and drugs.

Biological Applications

Pharmacological Research:

Research indicates that this compound may interact with specific biological targets such as enzymes and receptors, leading to modulation of various biological pathways. Its potential biological activities include:

- Enzyme Inhibition: Compounds with similar structures have demonstrated enzyme inhibitory properties, making this compound a candidate for studying enzyme mechanisms and developing new inhibitors.

- Receptor Modulation: The compound may act as a ligand for certain receptors, influencing signal transduction pathways relevant to various diseases.

Case Studies:

Studies have explored its effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders. For instance, compounds structurally related to this compound have been shown to affect neurotransmitter systems, which could lead to therapeutic developments in psychopharmacology.

Medicinal Chemistry

Drug Development:

The compound serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects. Its chiral nature allows for selective interactions with biological targets, enhancing efficacy while minimizing side effects.

Applications in Drug Formulation:

In drug formulation, this compound can be used to create more effective drugs by improving solubility and bioavailability through its unique chemical properties.

Industrial Applications

Catalysis:

In industrial contexts, this compound is employed in catalytic processes to produce valuable chemicals. Its role as a catalyst or catalyst precursor can facilitate various chemical transformations essential for manufacturing processes.

特性

IUPAC Name |

[(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTYGPRJDFTUGU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454660 | |

| Record name | ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173724-95-3 | |

| Record name | ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。